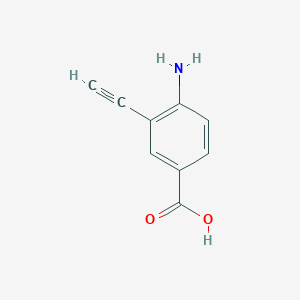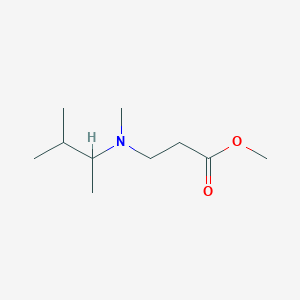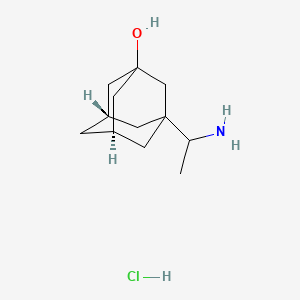
2-((Trifluoromethyl)thio)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethylthio)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C₆H₅F₃N₂S. It is a derivative of pyridine, where the hydrogen atom at the 3-position is replaced by an amine group, and the hydrogen atom at the 2-position is replaced by a trifluoromethylthio group.
Méthodes De Préparation
The synthesis of 2-(Trifluoromethylthio)pyridin-3-amine typically involves the introduction of the trifluoromethylthio group into the pyridine ring. One common method is the reaction of 3-aminopyridine with trifluoromethylthiolating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a base like triethylamine .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
2-(Trifluoromethylthio)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) for deprotonation, solvents like dichloromethane (DCM) for dissolution, and catalysts like palladium for facilitating certain reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(Trifluoromethylthio)pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 2-(Trifluoromethylthio)pyridin-3-amine exerts its effects is primarily related to its ability to interact with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethylthio)pyridin-3-amine can be compared with other similar compounds, such as:
3-(Trifluoromethylthio)pyridin-2-amine: This compound has the trifluoromethylthio group at the 3-position and the amine group at the 2-position, which can result in different chemical and biological properties.
2-(Trifluoromethyl)pyridin-3-amine: Here, the trifluoromethyl group replaces the trifluoromethylthio group, potentially altering the compound’s reactivity and applications.
Propriétés
Formule moléculaire |
C6H5F3N2S |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2-(trifluoromethylsulfanyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2 |
Clé InChI |
ZYNDMPSJJWWIKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)SC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)


![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)

![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)
![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)
![Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B11758059.png)
